5-(Difluoromethyl)furan-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 189330-29-8 . It has a molecular weight of 162.09 and its IUPAC name is 5-(difluoromethyl)-2-furoic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Production and Utilization in Biofuels and Polymers
5-(Difluoromethyl)furan-2-carboxylic acid and its derivatives have applications in producing biofuels and polymers. Dutta, Wu, and Mascal (2015) demonstrate the production of acid chloride derivatives from precursor aldehydes, which are useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015). Additionally, Dick et al. (2017) highlight a scalable carboxylation route to FDCA, which is a valuable biomass-derived diacid used in polymers like polyethylene furandicarboxylate (PEF), substituting for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017).
Biocatalytic Synthesis
The biocatalytic synthesis of furan carboxylic acids, which includes derivatives of this compound, is an emerging area. Jia et al. (2019) discuss a dual-enzyme cascade system for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), yielding products like FFCA and FDCA with high efficiency (Jia et al., 2019). Similarly, Dijkman, Groothuis, and Fraaije (2014) identified an enzyme capable of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, involving four consecutive oxidations (Dijkman, Groothuis, & Fraaije, 2014).
Pharmaceutical and Fine Chemical Industries
Furan carboxylic acids are important building blocks in the pharmaceutical and fine chemical industries. Wen et al. (2020) demonstrate the biocatalytic synthesis of various furan carboxylic acids, including derivatives like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), with high yields, highlighting their potential in these industries (Wen et al., 2020).
Catalytic Reduction Systems
The catalytic reduction of furancarboxylic acids, which includes this compound derivatives, is reviewed by Nakagawa, Yabushita, and Tomishige (2021). They explore systems for reducing these acids without affecting the carboxyl groups, indicating potential applications in producing important industrial chemicals (Nakagawa, Yabushita, & Tomishige, 2021).
Antimicrobial and Antioxidant Properties
Research on the biological properties of furan derivatives, including those related to this compound, shows promising antimicrobial and antioxidant activities. For instance, Ma et al. (2016) isolated new furan derivatives with potent antibacterial activity against Staphylococcus aureus, indicating potential pharmaceutical applications (Ma et al., 2016).
Carboxylation and Furan Ring Stability
Zawadzki, Luxford, and Kočišek (2020) study the effects of carboxylation on the stability of the furan ring, relevant to compounds like this compound. Their research provides insights into the electron and proton transfer reactions induced by carboxylation (Zawadzki, Luxford, & Kočišek, 2020).
Safety and Hazards
The safety information for 5-(Difluoromethyl)furan-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Future Directions
Furan platform chemicals (FPCs) are seen as having a significant role in the future of the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass are being explored, and there is potential for a wide range of compounds to be economically synthesized from biomass via FPCs .
Properties
IUPAC Name |
5-(difluoromethyl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFNVXVMUIBVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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